molecular formula C24H30N4O4 B11559197 N'-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]-2-(4-ethylphenoxy)acetohydrazide

N'-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]-2-(4-ethylphenoxy)acetohydrazide

Cat. No.: B11559197
M. Wt: 438.5 g/mol
InChI Key: DQSONHPELHTDTR-PCLIKHOPSA-N
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Description

N’-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]-2-(4-ethylphenoxy)acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of aromatic and aliphatic structures, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]-2-(4-ethylphenoxy)acetohydrazide typically involves multiple steps:

    Formation of the hydrazone: The initial step involves the reaction of 2-(4-ethylphenoxy)acetic acid hydrazide with an aldehyde or ketone to form the corresponding hydrazone. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Cyclohexyl(methyl)amine addition: The hydrazone is then reacted with cyclohexyl(methyl)amine in the presence of a suitable base to form the final product. This step may require heating and prolonged reaction times to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]-2-(4-ethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The hydrazone moiety can be reduced to the corresponding hydrazine using reducing agents like sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, sulfuric acid, halogens

Major Products Formed

    Oxidation: Amino derivatives

    Reduction: Hydrazine derivatives

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

N’-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]-2-(4-ethylphenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]-2-(4-ethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling and function.

    Disrupting cellular processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

N’-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]-2-(4-ethylphenoxy)acetohydrazide can be compared with other similar compounds, such as:

    N’-[(E)-{2-(methylamino)-5-nitrophenyl}methylidene]-2-(4-ethylphenoxy)acetohydrazide: Lacks the cyclohexyl group, which may affect its chemical reactivity and biological activity.

    N’-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]-2-(4-methylphenoxy)acetohydrazide: Contains a methyl group instead of an ethyl group, which may influence its physical and chemical properties.

    N’-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]-2-(4-chlorophenoxy)acetohydrazide:

Properties

Molecular Formula

C24H30N4O4

Molecular Weight

438.5 g/mol

IUPAC Name

N-[(E)-[2-[cyclohexyl(methyl)amino]-5-nitrophenyl]methylideneamino]-2-(4-ethylphenoxy)acetamide

InChI

InChI=1S/C24H30N4O4/c1-3-18-9-12-22(13-10-18)32-17-24(29)26-25-16-19-15-21(28(30)31)11-14-23(19)27(2)20-7-5-4-6-8-20/h9-16,20H,3-8,17H2,1-2H3,(H,26,29)/b25-16+

InChI Key

DQSONHPELHTDTR-PCLIKHOPSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])N(C)C3CCCCC3

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])N(C)C3CCCCC3

Origin of Product

United States

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